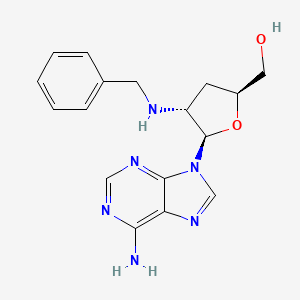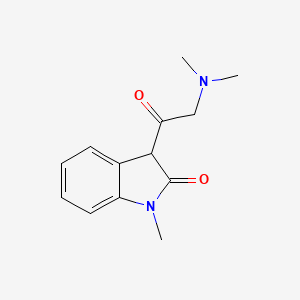
Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 3,5-dimethoxybenzaldehyde, ammonium acetate
Conditions: Heating under nitrogen atmosphere
Reaction: Condensation reaction
Step 3: Formation of Carbamate Ester
Reagents: Ethyl chloroformate, triethylamine
Conditions: Room temperature
Reaction: Nucleophilic substitution
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-pyrazinyl core, followed by the introduction of the amino and dimethoxyphenyl groups. The final step involves the formation of the carbamate ester.
-
Step 1: Formation of Pyrido-Pyrazinyl Core
Reagents: 2-methylpyridine, hydrazine hydrate
Conditions: Reflux in ethanol
Reaction: Cyclization to form the pyrazinyl ring
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Hydrogen gas, palladium on carbon catalyst
Substitution: Bromine, iron(III) bromide catalyst
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Brominated dimethoxyphenyl derivatives
Scientific Research Applications
Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate can be compared with other similar compounds, such as:
This compound: Similar structure but different substituents.
This compound: Similar core structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity.
Properties
CAS No. |
87607-26-9 |
|---|---|
Molecular Formula |
C19H23N5O4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl N-[5-amino-3-(3,5-dimethoxyphenyl)-2-methyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C19H23N5O4/c1-5-28-19(25)23-15-9-14-17(18(20)22-15)24-16(10(2)21-14)11-6-12(26-3)8-13(7-11)27-4/h6-10,21H,5H2,1-4H3,(H3,20,22,23,25) |
InChI Key |
CHBJYUZNRMSQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC(=CC(=C3)OC)OC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)












